HP211206 vs. Mpro Inhibitors: Retained Degradation Activity Against Drug-Resistant E166A and E166V Mutants
HP211206 effectively induces degradation of SARS-CoV-2 Mpro variants E166V and E166A in HEK 293T cells [1]. In contrast, the clinically used Mpro inhibitors nirmatrelvir (PF-07321332) and ensitrelvir (S-217622) exhibit a greatly reduced inhibitory effect against these same drug-resistant Mpro variants [2]. The E166A mutation alone confers approximately 10-fold resistance to nirmatrelvir treatment relative to wild-type Mpro [3].
| Evidence Dimension | Activity against drug-resistant Mpro mutants (E166A, E166V) |
|---|---|
| Target Compound Data | Induces degradation of both E166V and E166A Mpro mutants at tested concentrations |
| Comparator Or Baseline | Nirmatrelvir (PF-07321332); Ensitrelvir (S-217622) |
| Quantified Difference | Nirmatrelvir and ensitrelvir show greatly reduced inhibitory effect against E166V and E166A Mpro variants; E166A mutation confers ~10-fold resistance to nirmatrelvir treatment |
| Conditions | HEK 293T cells expressing drug-resistant Mpro mutants (E166V, E166A) |
Why This Matters
For researchers evaluating antiviral strategies against inhibitor-resistant SARS-CoV-2, HP211206 provides a mechanistically distinct tool that maintains activity where conventional Mpro inhibitors fail, enabling comparative studies of degradation-versus-inhibition pharmacodynamics.
- [1] Moghadasi, S. A., et al. (2023). In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir. Nature Communications, 14, 4231. View Source
- [2] Moghadasi, S. A., et al. (2023). In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir. Nature Communications, 14, 4231. View Source
- [3] Moghadasi, S. A., et al. (2023). In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir. Nature Communications, 14, 4231. View Source
